molecular formula C22H27N5O5 B2480510 8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896851-95-9

8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2480510
CAS No.: 896851-95-9
M. Wt: 441.488
InChI Key: FMSQREFHLLTDBG-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structure features a 3,4-dimethoxyphenethyl group at position 8, a 2-methoxyethyl chain at position 3, and methyl groups at positions 1 and 5. These substitutions influence its physicochemical properties, such as lipophilicity and metabolic stability, while also directing its pharmacological activity.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-14-13-27-18-19(24(2)22(29)26(20(18)28)10-11-30-3)23-21(27)25(14)9-8-15-6-7-16(31-4)17(12-15)32-5/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSQREFHLLTDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopyridine family and is characterized by a purine core structure. This article explores its biological activity, focusing on its potential interactions with various biological targets and its implications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups that contribute to its biological activity:

  • Imidazo[2,1-f]purine core : A common motif in biologically active compounds.
  • Methoxy groups : These groups are known to enhance lipophilicity and may influence receptor binding.
  • Phenethyl moiety : Suggests potential interactions with neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds similar to this imidazo[2,1-f]purine derivative exhibit significant biological activities. Notably, studies have highlighted the following areas of interest:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of imidazo[2,1-f]purine may act as potential antidepressants. For instance, certain related compounds have shown affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibition (PDE4B and PDE10A), which are crucial pathways in mood regulation .
  • Anxiolytic Effects : In vivo studies demonstrated that some derivatives exhibit greater anxiolytic effects compared to established anxiolytics like diazepam .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its pharmacological potential. Interaction studies have focused on:

  • Receptor Binding : The compound's ability to bind to serotonin receptors has been a focal point. Molecular modeling studies suggest that modifications in the phenethyl group can enhance binding affinity and selectivity .
  • Pharmacokinetics : The presence of methoxy groups is believed to improve the compound's metabolic stability and bioavailability, which are critical for therapeutic efficacy .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of related compounds:

StudyFindings
Study on 5-HT receptor affinityIdentified potent ligands with weak PDE inhibitory activity; implications for mood disorders .
Pharmacological evaluation in miceShowed significant antidepressant-like effects in forced swim tests .
Molecular docking studiesSuggested favorable interactions with serotonin receptors, enhancing the understanding of mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their substituents, and biological activities:

Compound Name / ID (Reference) Substituents Key Biological Findings Physicochemical Properties
Compound 3i (Zagórska et al.) 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl Potent 5-HT1A/5-HT7 receptor ligand; antidepressant activity at 2.5–5 mg/kg Moderate lipophilicity; metabolic stability (HLM)
Compound 5 (Zagórska et al.) 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl High 5-HT1A/D2 receptor affinity; PDE4B/PDE10A inhibition Not reported
CB11 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl PPARɣ agonist; induces apoptosis in NSCLC via ROS, MMP collapse, caspase-3 activation >95% purity (HPLC)
Compound 20a (Xanthine-dopamine hybrid) 9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl Multitarget activity (dopaminergic/adenosinergic systems) 71% yield; 97.39% purity (UPLC/MS)
Compound 20b 10-(3,4-Dihydroxyphenethyl)-1,3-dimethyl High purity (100%); potential CNS applications 91% yield; UV λmax = 300 nm
Compound 62 (Kinase inhibitor) 8-(2-Methoxyphenyl)-1-methyl-7-p-hydroxyphenyl Selective kinase inhibition 3% yield; high melting point (364–366°C)

Key Structural and Functional Insights:

Substituent Effects on Receptor Affinity :

  • 3,4-Dimethoxyphenethyl vs. 3,4-Dihydroxyphenethyl : The dimethoxy group in the target compound may enhance metabolic stability compared to dihydroxy analogs (e.g., 20a, 20b), which are prone to oxidation . However, dihydroxy derivatives exhibit stronger dopaminergic interactions due to catechol-like structures .
  • Fluorinated vs. Methoxy Groups : Fluorinated arylpiperazinylalkyl chains (e.g., 3i) improve 5-HT1A receptor selectivity and blood-brain barrier penetration, whereas methoxyethyl groups (as in the target compound) may prioritize peripheral activity .

Enzyme Inhibition Profiles: Imidazo[2,1-f]purine-dione derivatives with bulky substituents (e.g., 6,7-dimethoxyisoquinolinyl in Compound 5) show dual 5-HT1A/D2 receptor binding but weaker PDE4B/PDE10A inhibition compared to smaller analogs .

Physicochemical and Synthetic Considerations :

  • Yield and Purity : The target compound’s synthesis may face challenges similar to Compound 62 (3% yield) due to steric hindrance from the 3,4-dimethoxyphenethyl group. However, optimized protocols (e.g., micellar electrokinetic chromatography ) could improve efficiency.
  • Melting Points : Methoxyethyl and methyl groups likely reduce melting points compared to hydroxylated analogs (e.g., 20b: 232–235°C vs. Compound 62: 364–366°C) .

Q & A

Q. What are the key synthetic methodologies for preparing 8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethylimidazopurinedione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization reactions using amido-nitrile precursors under mild acidic conditions (pH 4–6). Substituted phenethyl groups (e.g., 3,4-dimethoxyphenethyl) are introduced via nucleophilic substitution or Huisgen "click" chemistry (CuI catalysis, sodium ascorbate, 65°C) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Yields vary (10–55%) depending on solvent polarity and steric hindrance from substituents .

Q. How is the structural integrity of this imidazopurine derivative validated post-synthesis?

  • Methodological Answer : Confirmatory techniques include:
  • NMR : Analyze aromatic proton shifts (δ 6.8–7.2 ppm for dimethoxyphenyl groups) and methylene/methyl signals (δ 3.2–3.8 ppm for methoxyethyl substituents) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 421.2226) and isotopic patterns .
  • IR : Identify carbonyl stretches (~1700 cm⁻¹ for dione moieties) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme inhibition : Test against adenosine deaminase or phosphodiesterases using fluorometric assays (e.g., Z′-LYTE™ kits) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT1A receptors, using [³H]-8-OH-DPAT) to assess affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) impact biological activity, and what computational tools support SAR analysis?

  • Methodological Answer :
  • SAR : Compare analogs (e.g., 3,4- vs. 2,4-dimethoxy substitution) using in vitro binding assays. For example, 3,4-dimethoxy groups enhance 5-HT1A affinity by 3-fold over 2,4-substituted analogs .
  • Computational Tools :
  • Molecular docking : AutoDock Vina to map interactions with receptor binding pockets (e.g., 5-HT1A transmembrane domains) .
  • QSAR : Build regression models (e.g., PLS regression) using descriptors like LogP, polar surface area, and H-bond donor counts .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., ATCC-certified), assay buffers (e.g., HEPES pH 7.4), and positive controls (e.g., theophylline for phosphodiesterase inhibition) .
  • Orthogonal assays : Validate enzyme inhibition via both fluorometric and HPLC-based methods to rule out assay artifacts .
  • Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers (p < 0.05 significance) .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Absorption modeling : Simulate intestinal permeability using Caco-2 cell monolayer parameters (e.g., Papp values) in COMSOL .
  • Metabolic stability : Train ML models (e.g., Random Forest) on cytochrome P450 inhibition data to predict hepatic clearance .
  • Solubility enhancement : Use molecular dynamics (GROMACS) to screen co-crystal formers (e.g., succinic acid) for improved aqueous solubility .

Q. What strategies mitigate oxidative degradation of the methoxyethyl side chain during long-term stability studies?

  • Methodological Answer :
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Antioxidants : Add 0.1% w/v ascorbic acid to formulations, reducing peroxide formation by >50% .
  • Lyophilization : Stabilize the compound in trehalose matrices (Tg = 120°C) to prevent hydrolysis .

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